Silver benzoate

Catalog No.
S794803
CAS No.
532-31-0
M.F
C₇H₅AgO₂
M. Wt
228.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silver benzoate

CAS Number

532-31-0

Product Name

Silver benzoate

IUPAC Name

silver;benzoate

Molecular Formula

C₇H₅AgO₂

Molecular Weight

228.98 g/mol

InChI

InChI=1S/C7H6O2.Ag/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1

InChI Key

CLDWGXZGFUNWKB-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)[O-].[Ag+]

Synonyms

Benzoic Acid Silver(1+) Salt; Benzoic Acid Silver(1+) Salt

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].[Ag+]

Catalysis

One area of research exploring silver benzoate's applications lies in its potential as a catalyst. Studies have shown that silver benzoate, combined with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), forms an effective catalytic system for the reaction of carbon dioxide (CO₂) with various ketones. This reaction can lead to the formation of valuable carboxylic acids, which are important building blocks in organic synthesis. []

Silver benzoate is an aromatic salt with the chemical formula C₇H₆AgO₂ and a molecular weight of 229.99 g/mol. It appears as a white to light grey powder or crystalline solid. The compound is formed through the reaction of silver nitrate with sodium benzoate, resulting in the precipitation of silver benzoate and sodium nitrate in an aqueous solution:

AgNO3 aq +NaC7H5O2 aq AgC7H5O2 s +NaNO3 aq \text{AgNO}_3\text{ aq }+\text{NaC}_7\text{H}_5\text{O}_2\text{ aq }\rightarrow \text{AgC}_7\text{H}_5\text{O}_2\text{ s }+\text{NaNO}_3\text{ aq }

The structure consists of a silver ion (Ag⁺) bonded to a benzoate anion (C₇H₅O₂⁻), where the benzene ring is attached to a carboxylate group, allowing for various chemical interactions during catalytic processes .

Silver benzoate should be handled with care as it may exhibit some of the following hazards:

  • Silver toxicity: Silver ions can accumulate in the body and cause argyria, a condition characterized by a bluish-gray discoloration of the skin [].
  • Eye and skin irritation: Silver compounds can irritate the eyes and skin upon contact.
  • Dust inhalation: Inhalation of silver benzoate dust may cause respiratory irritation.

  • Wolff Rearrangement: Silver benzoate acts as a catalyst in the conversion of α-diazoketones to ketenes, which are useful intermediates in organic synthesis.
  • Formation of Aryl Bromides: In the Hunsdiecker reaction, silver benzoate reacts with bromine in carbon tetrachloride (CCl₄) under reflux conditions to produce aryl bromides, such as bromobenzene:
    AgC7H5O2+Br2C6H5Br+AgBr\text{AgC}_7\text{H}_5\text{O}_2+\text{Br}_2\rightarrow \text{C}_6\text{H}_5\text{Br}+\text{AgBr}
  • Decarboxylation: Silver benzoate can undergo decarboxylation, particularly when complexed with other metals, influencing its reactivity in organic transformations .

The primary method for synthesizing silver benzoate involves the precipitation reaction between silver nitrate and sodium benzoate. The steps are as follows:

  • Preparation: Dissolve equimolar amounts of silver nitrate and sodium benzoate in water.
  • Precipitation: Allow the mixture to react, leading to the formation of silver benzoate as a solid precipitate.
  • Isolation: Filter the precipitate, wash it with water to remove impurities, and dry it under vacuum conditions .

Silver benzoate has several applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly for reactions involving β-amino acids and Wolff rearrangements.
  • Materials Science: The compound is explored for its potential use in developing new materials due to its unique chemical properties.
  • Pharmaceuticals: Its antimicrobial properties suggest potential applications in medicinal chemistry and drug formulation .

Studies on the interactions of silver benzoate with other compounds reveal its role as a catalyst in numerous reactions. For instance, when combined with 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), it forms a catalytic system that facilitates the reaction of carbon dioxide with ketones to produce valuable carboxylic acids . These interactions highlight its versatility and importance in organic chemistry.

Several compounds share similarities with silver benzoate, particularly those containing metal ions bonded to aromatic carboxylates. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
Silver NitrateAgNO₃Commonly used for silver ion sources; more soluble than silver benzoate.
Copper BenzoateCu(C₇H₅O₂)₂Exhibits different catalytic properties; used in organic synthesis but less studied than silver benzoate.
Lead BenzoatePb(C₇H₅O₂)₂Heavier metal salt; less common due to toxicity concerns compared to silver compounds.
Zinc BenzoateZn(C₇H₅O₂)₂Used for its antifungal properties; less effective as a catalyst than silver benzoate.

Silver benzoate stands out due to its specific catalytic roles and antimicrobial activity, making it a valuable compound in both industrial and research settings .

UNII

AKL351M7YF

Other CAS

532-31-0

Wikipedia

Silver benzoate

General Manufacturing Information

Benzoic acid, silver(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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